(3-Hydroxypyridin-2-yl)boronic acid
Overview
Description
(3-Hydroxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Scientific Research Applications
1. Electrophilic Activation in Drug Synthesis
(Ke et al., 2022) reported the use of boronic acid for the efficient synthesis of 3,4-Hydroxypyridinone (3,4-HOPO), a vital metal-chelating pharmacophore, highlighting its potential in pharmaceutical industry applications.
2. Molecular Interactions and Pharmaceutical Applications
(Hernández-Negrete et al., 2021) discussed boronic acids' role in developing molecules that interact with organic compounds and biological molecules, underscoring their importance in pharmaceutical and biological applications.
3. Boronic Acid Catalysis in Organic Reactions
(Hashimoto et al., 2015) explored boronic acid catalysis in organic reactions, demonstrating its versatility and importance in molecular recognition and assembly.
4. Synthesis and Characterization of Boronic Acid Derivatives
(Bouillon et al., 2003) described methods for synthesizing and isolating novel halopyridin-2-yl-boronic acids and esters, highlighting their stability and potential in creating new pyridine libraries.
5. Fluorescent Properties in Sensor Design
(Melavanki, 2018) studied the fluorescent properties of boronic acid derivatives, particularly in fluorescence quenching, suggesting their utility in sensor design.
6. Electrochemical Oxidation in Wastewater Treatment
(Iniesta et al., 2001) investigated the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, indicating potential applications in electroorganic synthesis and wastewater treatment.
7. X-ray Crystallographic Studies for Structural Analysis
(Höpfl et al., 1999) used X-ray crystallography to study the molecular structure of heterocycles formed from boronic acids, providing insights into the stability and structural characteristics of these compounds.
8. Development of Sugar-binding Boronic Acids
(Dowlut & Hall, 2006) described a new class of carbohydrate-binding boronic acids, emphasizing their potential in the selective recognition of cell-surface glycoconjugates.
9. Novel Boron-containing Antibacterial Agents
(Baker et al., 2006) identified a novel boron-containing agent with both antibacterial and anti-inflammatory activities, indicating its potential for treating cutaneous diseases.
10. Boronic Acid in Selective Fluorescent Chemosensors
(Huang et al., 2012) reviewed the progress of boronic acid sensors for biological active substances, demonstrating their importance in disease prevention, diagnosis, and treatment.
Safety and Hazards
Future Directions
The future directions of “(3-Hydroxypyridin-2-yl)boronic acid” could involve further exploration of its potential applications in organic synthesis . Its use in the synthesis of non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase NS5B and mTOR inhibitors suggests potential applications in the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of (3-Hydroxypyridin-2-yl)boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield and regioselectivity of the iridium- and rhodium-catalyzed C-H bond borylation reactions, which are used in the synthesis of pyridinylboronic acids, can be affected by the choice of ligands . Additionally, the compound should be stored under -20°C in an inert atmosphere for stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyridin-2-yl)boronic acid typically involves the borylation of 3-hydroxypyridine. One common method is the halogen-metal exchange followed by borylation. For instance, 3-bromo-2-hydroxypyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: this compound can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Reduction reactions can convert it back to the boronic acid form.
Substitution Reactions: The hydroxyl group on the pyridine ring can participate in various substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidized Products: Boronic esters or anhydrides.
Substituted Products: Various substituted pyridine derivatives.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Protective Groups: Boronic acids can act as protective groups in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.
Biological Probes: Used in the development of probes for detecting biological molecules.
Industry:
Materials Science: Utilized in the development of new materials with unique properties.
Catalysis: Employed in catalytic processes for the synthesis of fine chemicals.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxypyridin-2-ylboronic acid: Hydroxyl group positioned differently on the pyridine ring.
Uniqueness:
Reactivity: The presence of the hydroxyl group in (3-Hydroxypyridin-2-yl)boronic acid enhances its reactivity in certain chemical reactions compared to its analogs.
Applications: Its unique structure allows for specific applications in cross-coupling reactions and as a protective group in carbohydrate chemistry.
Properties
IUPAC Name |
(3-hydroxypyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZVHMGMYUHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694446 | |
Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245942-28-2 | |
Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.